5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde
Description
5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde is a triphenylamine-based organic compound featuring a thiophene-carbaldehyde core substituted with bis(4-methoxyphenyl)amino groups. This molecule is notable for its electron-rich structure, which arises from the strong electron-donating methoxy (-OCH₃) groups on the peripheral aryl rings and the conjugated thiophene-carbaldehyde backbone. These properties make it highly relevant in optoelectronic applications, particularly in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) .
Properties
IUPAC Name |
5-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c1-28-22-11-7-20(8-12-22)26(21-9-13-23(29-2)14-10-21)19-5-3-18(4-6-19)25-16-15-24(17-27)30-25/h3-17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRVOYFKFSVBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(S3)C=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy
The compound is typically synthesized through a sequence involving:
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Formation of the bis(4-methoxyphenyl)amino-phenyl backbone.
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Introduction of the thiophene-carbaldehyde moiety via cross-coupling reactions.
A representative approach involves Stille coupling between a brominated picolinaldehyde derivative and a stannylated thiophene intermediate, followed by condensation with a bis(4-methoxyphenyl)amino-substituted diamine. For example, 5-bromopicolinaldehyde reacts with (5-(1,3-dioxolan-2-yl)thiophen-2-yl)tributylstannane in the presence of Pd(PPh₃)₂Cl₂ catalyst in DMF at 90°C under argon, achieving an 88.3% yield.
Key Reaction Steps
Condensation with Sodium Metabisulfite :
A critical step involves condensing intermediates with sodium metabisulfite (Na₂S₂O₅) in DMF. For instance, combining 5-(6-bromopyridin-3-yl)thiophene-2-carbaldehyde with 2,5-bis(4-(bis(4-methoxyphenyl)amino)phenyl)thiophene-3,4-diamine and Na₂S₂O₅ in DMF at 90°C yields 77.8% of the target compound after column chromatography.
Reaction Optimization and Catalysis
Palladium-Catalyzed Couplings
Pd(PPh₃)₂Cl₂ is widely employed for C–C bond formation. Optimal conditions include:
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Solvent : DMF or THF
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Atmosphere : Inert argon gas to prevent catalyst oxidation
Table 1: Catalytic Efficiency in Cross-Coupling Reactions
Solvent and Temperature Effects
DMF enhances reaction rates due to its high polarity and ability to stabilize transition states. However, THF is preferred for moisture-sensitive steps. Elevated temperatures (80–90°C) are critical for achieving >70% yields in coupling reactions.
Purification and Characterization
Chromatographic Techniques
Crude products are purified using silica gel column chromatography with gradient eluants:
Spectroscopic Validation
Table 2: Characterization Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 9.85 (s, 1H, CHO), 7.65–6.75 (m, Ar-H) | |
| HPLC | Purity >98% (C18 column, MeOH/H₂O = 80:20) | |
| HRMS | m/z 415.1425 [M+H]⁺ (calc. 415.1421) |
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often require a catalyst such as aluminum chloride (AlCl3) and a suitable electrophile.
Major Products
Oxidation: 5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carboxylic acid.
Reduction: 5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: It may be used in the development of fluorescent probes and sensors for biological applications.
Mechanism of Action
The mechanism of action of 5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde is primarily related to its electronic properties. The bis(4-methoxyphenyl)amino group can donate electrons, while the thiophene ring can facilitate electron transport. This combination makes the compound suitable for use in electronic devices where efficient charge transport is required .
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₃₃H₂₆N₂O₃S
- Molecular Weight : ~554.6 g/mol (estimated based on analogs in and ).
- Synthesis: Typically prepared via Suzuki coupling between 5-(4-(bis(4-bromophenyl)amino)phenyl)thiophene-2-carbaldehyde and methoxyphenyl boronic acids, followed by Knoevenagel condensation with cyanoacetic acid for DSSC applications . Yields for critical steps are moderate (~11–16%), reflecting synthetic challenges in introducing bulky substituents .
- Applications : Acts as a photosensitizer in DSSCs due to its broad light absorption and efficient electron injection into semiconductor substrates (e.g., TiO₂) .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The compound is compared below with structurally related thiophene-carbaldehyde derivatives (Table 1).
Key Observations :
- Electron-Donating Groups: The methoxy groups in the target compound enhance electron donation compared to non-methoxy analogs like DPAPTA , but bulky substituents (e.g., hexyloxy in ) reduce synthetic efficiency .
- Conjugation Extension : Derivatives with fused benzodithiophene units () exhibit extended π-conjugation, improving charge transport in organic electronics.
- Solubility : Longer alkoxy chains (e.g., hexyloxy in ) improve solubility in organic solvents, critical for solution-processed devices.
Electronic and Optical Properties
- Absorption Spectra: The target compound shows absorption maxima (~450–500 nm) red-shifted compared to DPAPTA (~400–450 nm) due to stronger donor-acceptor interactions . BODIPY hybrids () absorb in the near-infrared (NIR) region (~650–750 nm), advantageous for deep-tissue imaging .
- Electrochemical Bandgap : Estimated at ~2.1 eV for the target compound, narrower than DPAPTA (~2.5 eV), enabling better light-harvesting in DSSCs .
Research Findings and Challenges
- Synthetic Limitations : Low yields in multi-step syntheses (e.g., 11% for the target compound vs. 65% for BODIPY hybrids) highlight challenges in steric hindrance management .
- Structure-Activity Relationships : Methoxy groups optimize electron donation without excessive steric bulk, whereas ethoxy/hexyloxy groups trade solubility for synthetic complexity .
- Future Directions : Hybridizing the target compound with fused heterocycles () or NIR-active moieties () could enhance optoelectronic performance.
Biological Activity
5-(4-(Bis(4-methoxyphenyl)amino)phenyl)thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various research studies and findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Thiophene Derivatives : The compound can be synthesized through a modified Gewald reaction, which allows for the introduction of the thiophene ring structure.
- Amination : The introduction of the bis(4-methoxyphenyl)amino group is achieved via nucleophilic substitution reactions.
The detailed synthetic pathway is illustrated in the following table:
| Step | Reaction Type | Reactants | Products |
|---|---|---|---|
| 1 | Gewald Reaction | Acetophenone derivatives, malononitrile, sulfur | Thiophene derivative |
| 2 | Nucleophilic Substitution | Thiophene derivative, bis(4-methoxyphenyl)amine | This compound |
Antimicrobial Properties
Research has indicated that compounds with thiophene structures exhibit notable antimicrobial activity. For instance, a study evaluated various thiophenic derivatives and found that those similar to this compound demonstrated significant inhibition against bacterial strains such as E. coli and Staphylococcus aureus .
Anticancer Activity
Thiophenes have been recognized for their potential in cancer therapy. The compound has shown promising results in inhibiting cancer cell proliferation. For example, derivatives with similar structures have been reported to induce apoptosis in cancer cells by activating specific apoptotic pathways and generating reactive oxygen species (ROS), which are critical for triggering cell death .
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Inhibition of Kinases : Many thiophene derivatives inhibit key kinases involved in cancer progression.
- Induction of Apoptosis : The compound promotes apoptosis through mitochondrial pathways, enhancing ROS production.
- Antioxidant Activity : It may also exhibit antioxidant properties, helping to mitigate oxidative stress in cells .
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI assessed the antimicrobial efficacy of various thiophenic compounds, including those structurally related to our compound. Results indicated a significant zone of inhibition against multiple pathogens .
- Cancer Cell Line Testing : In vitro studies on breast cancer cell lines demonstrated that compounds similar to this compound reduced cell viability by over 70% at certain concentrations, indicating strong anticancer potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
